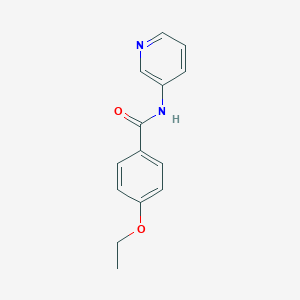
4-ethoxy-N-(3-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(3-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a benzamide core with an ethoxy group at the 4-position and a pyridin-3-yl group attached to the nitrogen atom of the amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-pyridinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 3-aminopyridine as the primary starting materials.
Amide Bond Formation: The carboxylic acid group of 4-ethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 3-aminopyridine to form the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: The major product of oxidation is 4-carboxy-N-(pyridin-3-yl)benzamide.
Reduction: The major product of reduction is 4-ethoxy-N-(pyridin-3-yl)benzylamine.
Substitution: The major products of substitution reactions depend on the nucleophile used, resulting in various substituted benzamide derivatives.
Scientific Research Applications
4-ethoxy-N-(3-pyridinyl)benzamide has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as an anti-tubercular agent, it may inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death. The compound’s structure allows it to bind to specific enzymes or receptors, blocking their activity and disrupting critical biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)benzamide: Lacks the ethoxy group, which may affect its biological activity and solubility.
4-methoxy-N-(pyridin-3-yl)benzamide: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions with biological targets.
4-ethoxy-N-(pyridin-4-yl)benzamide: The position of the pyridinyl group is different, which can alter its binding affinity and specificity for certain targets.
Uniqueness
4-ethoxy-N-(3-pyridinyl)benzamide is unique due to the presence of both the ethoxy group and the pyridin-3-yl group, which together contribute to its distinct chemical properties and biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-ethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-7-5-11(6-8-13)14(17)16-12-4-3-9-15-10-12/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
BPNQXMURVJKAID-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















